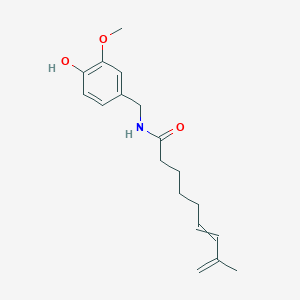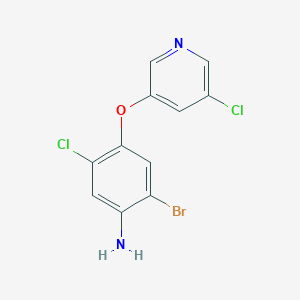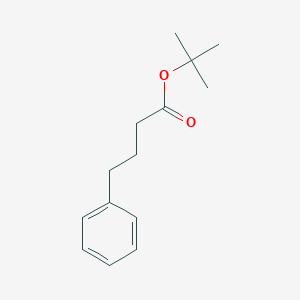
Acetic acid;1-chlorononan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1-chlorononan-3-ol is an organic compound that combines the properties of acetic acid and 1-chlorononan-3-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 1-chlorononan-3-ol is a chlorinated alcohol with a long carbon chain, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chlorononan-3-ol typically involves the esterification of acetic acid with 1-chlorononan-3-ol. This reaction can be catalyzed by a strong acid such as sulfuric acid. The reaction conditions generally include heating the reactants to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process may also involve the use of catalysts to speed up the reaction and reduce energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1-chlorononan-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-chlorononan-3-ol can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form non-chlorinated alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Non-chlorinated alcohols or hydrocarbons.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1-chlorononan-3-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid;1-chlorononan-3-ol involves its interaction with molecular targets in biological systems. The compound can disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects. It may also interact with enzymes and proteins, affecting their function and leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food and industry.
1-chlorononan-3-ol: A chlorinated alcohol with unique chemical properties.
Uniqueness
Acetic acid;1-chlorononan-3-ol combines the properties of both acetic acid and 1-chlorononan-3-ol, resulting in a compound with unique reactivity and applications. Its ability to undergo various chemical reactions and its potential biological effects make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
54691-32-6 |
|---|---|
Molekularformel |
C11H23ClO3 |
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
acetic acid;1-chlorononan-3-ol |
InChI |
InChI=1S/C9H19ClO.C2H4O2/c1-2-3-4-5-6-9(11)7-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
UJDRXIKVRFIFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCl)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


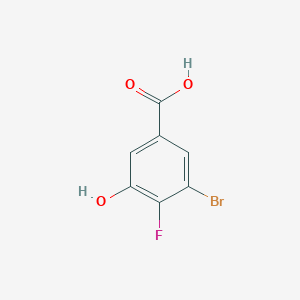

![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
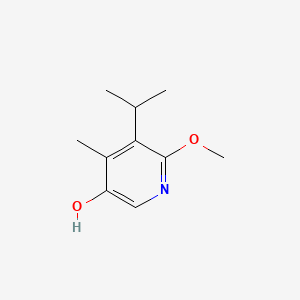
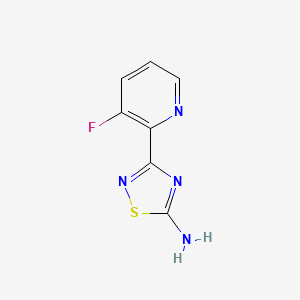
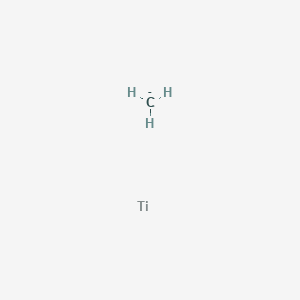
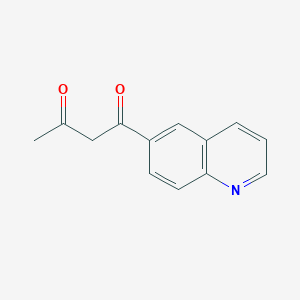
![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)

